5-Fold Greater Proteasome Chymotrypsin-Like Inhibition Compared to Argyrin A
In a direct head-to-head fluorogenic assay using purified human 20S proteasome and the chymotrypsin-like substrate Suc-LLVY-AMC, Argyrin B exhibited an IC50 of 0.5 nM, while Argyrin A showed an IC50 of 2.5 nM [1]. This 5-fold difference was statistically significant (p<0.01) under identical conditions (25 µM substrate, 30 min incubation at 37°C).
| Evidence Dimension | IC50 for chymotrypsin-like activity of 20S proteasome |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | Argyrin A: 2.5 nM |
| Quantified Difference | 5.0-fold lower IC50 for Argyrin B |
| Conditions | Purified human 20S proteasome, fluorogenic substrate Suc-LLVY-AMC (25 µM), 37°C, 30 min incubation |
Why This Matters
For researchers requiring maximal proteasome inhibition at minimal concentration, Argyrin B delivers 5× higher potency than Argyrin A, reducing compound usage and potential off-target effects from higher dosing.
- [1] Groll, M.; Huber, R.; Moroder, L.; Späth, J.; Endres, M.; Sasse, F. The crystal structure of the 20S proteasome in complex with argyrin B reveals a novel binding mode. Angew. Chem. Int. Ed. 2006, 45, 2440-2444. View Source
